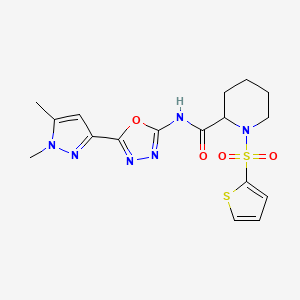

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Description

Properties

IUPAC Name |

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O4S2/c1-11-10-12(21-22(11)2)16-19-20-17(27-16)18-15(24)13-6-3-4-8-23(13)29(25,26)14-7-5-9-28-14/h5,7,9-10,13H,3-4,6,8H2,1-2H3,(H,18,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPLEQKEEJLGOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the pyrazole ring: Starting from appropriate diketones and hydrazines.

Construction of the oxadiazole ring: Using hydrazides and carboxylic acids or their derivatives.

Attachment of the thiophene sulfonyl group: Through sulfonylation reactions.

Formation of the piperidine carboxamide: Via amide bond formation using piperidine derivatives and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

Reduction: Reduction reactions could target the oxadiazole ring or the pyrazole ring.

Substitution: Various substitution reactions could occur, especially on the aromatic rings and the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic or nucleophilic reagents depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced heterocycles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with oxadiazole and pyrazole moieties exhibit significant anticancer properties. Studies have shown that derivatives of this compound can interact with specific molecular targets involved in cancer progression. For instance, molecular docking studies suggest potential binding interactions with dihydrofolate reductase (DHFR), which is a crucial enzyme in cancer cell metabolism .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. In vitro studies have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The presence of the thiophene and oxadiazole rings enhances its biological activity through diverse mechanisms of action .

Mechanism of Action

The mechanism of action typically involves the modulation of enzyme activity or receptor interactions. For example, the compound may inhibit specific enzymes that are essential for the survival of pathogenic microorganisms or cancer cells . Understanding these mechanisms is critical for optimizing the therapeutic potential of this compound.

Materials Science

Synthesis and Characterization

The synthesis of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide involves multi-step organic reactions, including the formation of pyrazole and oxadiazole rings followed by sulfonylation and amide bond formation. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Case Studies

Mechanism of Action

The mechanism of action of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

- N-(5-(1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

- N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Uniqueness

The unique combination of functional groups in N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide may confer distinct chemical and biological properties compared to similar compounds

Biological Activity

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a pyrazole moiety, an oxadiazole ring, and a piperidine structure. The structural formula can be represented as follows:

This composition suggests potential interactions with biological targets due to the presence of nitrogen and sulfur atoms.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole and pyrazole scaffolds exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have shown promising activity against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) with IC50 values indicating effective inhibition of cell proliferation . The mechanisms often involve the inhibition of key enzymes responsible for DNA replication and repair processes in cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 4.37 ± 0.7 |

| Compound B | A549 | 8.03 ± 0.5 |

Anti-inflammatory Properties

The compound's anti-inflammatory potential is supported by its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Studies have demonstrated that derivatives of pyrazole exhibit superior anti-inflammatory effects compared to traditional NSAIDs like celecoxib .

Antimicrobial Activity

Compounds with oxadiazole and thiophene structures have been noted for their antimicrobial properties. They show activity against various bacterial strains and fungi, likely due to their ability to disrupt cellular membranes or inhibit vital metabolic pathways .

The biological activities of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in cell signaling pathways related to tumor growth.

- DNA Intercalation : Some studies suggest that similar compounds can intercalate into DNA strands, disrupting replication.

- Receptor Modulation : It may interact with various receptors involved in inflammation and pain signaling.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activities. Results showed significant edema reduction in animal models compared to controls .

- Oxadiazole-Based Compounds : Research highlighted the anticancer properties of oxadiazole derivatives against multiple cancer cell lines, confirming their potential as chemotherapeutic agents .

Q & A

Q. What are the key synthetic pathways for synthesizing N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized intermediates. For example:

- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides under acidic conditions (e.g., using POCl₃) .

- Step 2 : Coupling of the oxadiazole moiety with a piperidine-carboxamide derivative. This step often employs K₂CO₃ in dimethylformamide (DMF) at room temperature to facilitate nucleophilic substitution .

- Step 3 : Sulfonylation of the piperidine ring using thiophen-2-ylsulfonyl chloride under reflux conditions in solvents like ethanol or THF .

- Critical Parameters : Reaction time (12–24 hours), temperature control (room temp to 80°C), and stoichiometric ratios (1:1.1–1.2 for key intermediates) are optimized to achieve yields >60% .

Q. What spectroscopic and chromatographic techniques are used to confirm the compound’s structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming aromatic protons (e.g., thiophene at δ 7.2–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and piperidine ring protons (δ 1.5–3.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% for most intermediates), with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm .

- Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., m/z ~480–500 for the parent ion) and fragmentation patterns .

Q. What functional groups contribute to its potential biological activity?

- Methodological Answer : The compound’s activity is attributed to:

- 1,3,4-Oxadiazole : Enhances metabolic stability and hydrogen-bonding interactions with target proteins .

- Thiophene sulfonyl group : Improves solubility and modulates electron density for receptor binding .

- Piperidine-carboxamide : Facilitates membrane permeability and interaction with enzymes like kinases or proteases .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the 1,3,4-oxadiazole intermediate?

- Methodological Answer :

- Solvent Selection : DMF or THF improves solubility of intermediates compared to polar protic solvents .

- Catalyst Use : Adding catalytic iodine (0.1 eq) accelerates cyclization .

- Temperature Gradients : Gradual heating (e.g., 50°C → 80°C over 2 hours) reduces side reactions like over-sulfonylation .

- Work-Up Strategies : Precipitation in ice-cold water followed by recrystallization (ethanol/water) increases purity to >90% .

Q. How should researchers address discrepancies between computational predictions and experimental biological activity data?

- Methodological Answer :

- Re-evaluate Docking Models : Adjust force fields (e.g., AMBER vs. CHARMM) to better account for the thiophene sulfonyl group’s conformational flexibility .

- Validate Assay Conditions : Test solubility in DMSO/PBS mixtures (e.g., 10% DMSO) to rule out aggregation artifacts .

- Cross-Check Targets : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for IC₅₀) to confirm specificity .

Q. What strategies are recommended for resolving ambiguities in NMR assignments for complex heterocycles?

- Methodological Answer :

- 2D NMR Techniques : HSQC and HMBC correlate protons with carbons to resolve overlapping signals (e.g., distinguishing oxadiazole C-2 from pyrazole C-5) .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-pyrazole) to simplify splitting patterns .

- Comparative Analysis : Reference spectral databases (e.g., SDBS) for similar compounds like N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl) derivatives .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction Tools : Use SwissADME or pkCSM to estimate logP (~3.2), aqueous solubility (LogS ~-4.5), and CYP450 inhibition risks .

- Molecular Dynamics Simulations : Simulate blood-brain barrier penetration using PAMPA-BBB models, accounting for the piperidine ring’s basicity (pKa ~8.5) .

- Metabolic Stability : In silico cytochrome P450 metabolism maps (e.g., CYP3A4-mediated oxidation of thiophene) guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.